molecular formula C12H10N4 B3258877 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 31052-93-4

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B3258877
CAS No.: 31052-93-4
M. Wt: 210.23 g/mol
InChI Key: GJDPUDWEEVLQBH-UHFFFAOYSA-N
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Description

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a phenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods has been explored for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hypochlorite, lead tetraacetate, manganese dioxide, and lithium aluminum hydride. Reaction conditions often involve the use of solvents like toluene and the application of microwave irradiation for efficient synthesis .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyridines .

Mechanism of Action

The mechanism of action of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) and inhibits the activity of Janus kinases (JAK1 and JAK2) . These interactions result in the modulation of various biological processes, including inflammation and cell proliferation.

Properties

IUPAC Name

2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDPUDWEEVLQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346266
Record name 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31052-93-4
Record name 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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